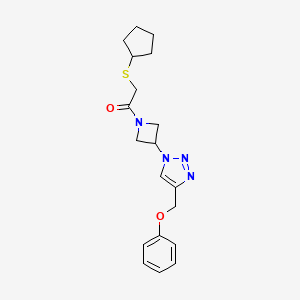

2-(cyclopentylthio)-1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone

Description

Properties

IUPAC Name |

2-cyclopentylsulfanyl-1-[3-[4-(phenoxymethyl)triazol-1-yl]azetidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O2S/c24-19(14-26-18-8-4-5-9-18)22-11-16(12-22)23-10-15(20-21-23)13-25-17-6-2-1-3-7-17/h1-3,6-7,10,16,18H,4-5,8-9,11-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOZQCBFJZIYVHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)SCC(=O)N2CC(C2)N3C=C(N=N3)COC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclopentylthio)-1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone typically involves multi-step organic reactions, starting from readily available precursors. One common route includes:

Cyclopentylthiol Synthesis: : Cyclopentylthiol can be prepared from cyclopentyl bromide via nucleophilic substitution using sodium sulfide.

Triazole Formation: : Phenoxymethyl bromide reacts with sodium azide to form phenoxymethyl azide, which undergoes cycloaddition with alkyne to form the 1,2,3-triazole ring.

Azetidine Construction: : The azetidine ring can be constructed through ring-closure reactions involving suitable precursors, such as aziridines or β-lactams.

Industrial Production Methods

Industrial production methods leverage optimized reaction conditions and catalysts to maximize yield and purity. Techniques like continuous flow chemistry and microwave-assisted synthesis are employed to enhance reaction efficiency and reduce production time.

Chemical Reactions Analysis

Types of Reactions

The compound 2-(cyclopentylthio)-1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone can undergo various types of chemical reactions, including:

Oxidation: : The thiol group can be oxidized to form sulfoxides or sulfones.

Reduction: : Reduction reactions can be employed to modify the triazole or azetidine rings.

Substitution: : Nucleophilic or electrophilic substitution reactions can occur, particularly at the phenoxymethyl and azetidine sites.

Common Reagents and Conditions

Common reagents include oxidizing agents like hydrogen peroxide for oxidation reactions and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often involve halogenated reagents or strong nucleophiles.

Major Products Formed

The major products formed depend on the specific reactions and conditions used. Oxidation typically yields sulfoxides or sulfones, while reduction can lead to various reduced forms of the triazole or azetidine rings. Substitution reactions generate a range of derivatives with modified side chains.

Scientific Research Applications

Chemistry

In chemistry, 2-(cyclopentylthio)-1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone is utilized as a building block for synthesizing more complex molecules. Its versatile functional groups allow for further modifications and incorporation into larger molecular frameworks.

Biology

Biologically, this compound is explored for its potential as a bioactive agent. Its unique structure suggests possible interactions with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, research focuses on evaluating its pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. The triazole ring, in particular, is known for its bioactivity, contributing to the compound's therapeutic potential.

Industry

Industrially, 2-(cyclopentylthio)-1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone is employed in the synthesis of advanced materials and specialty chemicals, taking advantage of its reactivity and structural features.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes, receptors, or proteins. The phenoxymethyl and triazole groups are crucial for binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor function, leading to observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

The following table summarizes key structural analogues and their distinguishing features:

Physicochemical Properties

- Lipophilicity (logP) : The target compound’s cyclopentylthio group increases logP (~3.5 predicted) compared to analogues with polar groups (e.g., pyridinyl: logP ~2.1) .

- Solubility : Azetidine-containing compounds exhibit moderate aqueous solubility (~10–50 µM), while pyrrolidine derivatives (e.g., 2cae) show higher solubility (>100 µM) due to reduced steric hindrance .

Biological Activity

2-(cyclopentylthio)-1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone, commonly referred to by its chemical name or CAS number 2034402-62-3, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological mechanisms, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's molecular structure consists of a cyclopentylthio group attached to an azetidine ring, which is further substituted with a phenoxymethyl group linked to a 1H-1,2,3-triazole moiety. The molecular formula is C_{19}H_{24}N_{4}O_{2}S, with a molecular weight of 372.5 g/mol .

| Property | Value |

|---|---|

| Molecular Formula | C_{19}H_{24}N_{4}O_{2}S |

| Molecular Weight | 372.5 g/mol |

| CAS Number | 2034402-62-3 |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that may include:

- Formation of the azetidine ring through cyclization reactions.

- Introduction of the cyclopentylthio group via nucleophilic substitution.

- Attachment of the phenoxymethyl and triazole moieties through coupling reactions.

These synthetic routes require careful control of reaction conditions such as temperature and solvent choice to optimize yield and purity.

The biological activity of 2-(cyclopentylthio)-1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone has been linked to its interaction with various biological targets. Preliminary studies suggest that it may exhibit:

- Antimicrobial Activity : The triazole ring is known for its antifungal properties, potentially making this compound effective against certain fungal strains.

- Anticancer Properties : Research indicates that compounds containing triazole and azetidine structures can inhibit tumor growth by interfering with cell cycle progression and inducing apoptosis in cancer cells.

Pharmacological Effects

A summary of pharmacological effects observed in various studies includes:

| Effect | Description | References |

|---|---|---|

| Antimicrobial | Effective against specific bacterial strains | |

| Anticancer | Induces apoptosis in cancer cell lines | |

| Anti-inflammatory | Reduces inflammation markers in vitro |

Case Studies

Several studies have investigated the biological activity of similar compounds with promising results:

- Study on Antimicrobial Activity : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of triazole exhibited significant activity against resistant bacterial strains, suggesting potential for this compound as an antibiotic .

- Cancer Cell Line Studies : In vitro studies on human cancer cell lines showed that triazole-containing compounds could effectively reduce cell viability and induce apoptosis through mitochondrial pathways .

- Inflammation Models : Research involving animal models indicated that compounds similar to 2-(cyclopentylthio)-1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone demonstrated notable anti-inflammatory effects by inhibiting pro-inflammatory cytokines .

Q & A

Basic: What are the key synthetic strategies for preparing this compound, and how can reaction conditions be optimized?

The synthesis involves multi-step protocols, typically starting with azetidine functionalization followed by triazole introduction and cyclopentylthio group coupling. Key strategies include:

- Triazole Formation : Use Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry") to install the 1,2,3-triazole-phenoxymethyl moiety onto the azetidine ring .

- Thioether Linkage : Introduce the cyclopentylthio group via nucleophilic substitution under anhydrous conditions with catalysts like KCO .

- Optimization : Microwave-assisted synthesis (e.g., 80–100°C, 30 min) or solvent-free conditions improve yields and reduce side products .

Monitoring : Track intermediates via TLC (Rf values) and HPLC purity checks (>95%) .

Basic: What analytical techniques are essential for characterizing this compound?

Critical characterization methods include:

Advanced: How can computational methods like DFT complement experimental structural data?

- Geometry Validation : Compare DFT/B3LYP-optimized structures (6-31G(d,p) basis set) with X-ray data to assess torsional strain in the azetidine ring .

- Electronic Properties : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites (e.g., electrophilic triazole N2) .

- Mechanistic Insights : Simulate transition states for CuAAC reactions to rationalize regioselectivity in triazole formation .

Advanced: How can researchers resolve contradictions in reaction yields or spectral data?

- Yield Discrepancies : Re-evaluate stoichiometry (e.g., excess azide in CuAAC) or catalyst loading (e.g., CuSO/sodium ascorbate ratios) .

- Spectral Ambiguities : Use 2D NMR (COSY, HSQC) to distinguish overlapping signals (e.g., azetidine vs. cyclopentyl protons) .

- Reproducibility : Standardize reaction conditions (e.g., inert atmosphere for thioether coupling) .

Advanced: What strategies are effective for introducing the phenoxymethyl-triazole moiety into the azetidine ring?

- Stepwise Functionalization :

- Synthesize 3-azidoazetidine via SN2 substitution.

- React with propargyl-phenoxymethyl ether under CuAAC to form the triazole .

- Microwave Acceleration : Reduce reaction time from 12 h to 30 min with 20% yield improvement .

- Purification : Use silica gel chromatography (hexane:EtOAc 3:1) to isolate the triazole-azetidine intermediate .

Advanced: How to assess the compound’s stability under various storage or reaction conditions?

- Accelerated Degradation Studies :

- Thermal Stability : Heat at 40°C/75% RH for 4 weeks; monitor via HPLC for decomposition products (e.g., oxidized thioether) .

- pH Sensitivity : Test solubility and stability in buffers (pH 1–10) to identify labile bonds (e.g., ester hydrolysis in acidic conditions) .

- Light Exposure : UV-vis spectroscopy to detect photodegradation of the triazole ring .

Basic: What are the key structural features confirmed by crystallography?

X-ray data reveals:

- Azetidine Ring : Puckered conformation (θ = 15°), influencing steric interactions with biological targets .

- Triazole Geometry : Planar structure with N1–C2 bond length of 1.31 Å, confirming sp hybridization .

- Thioether Linkage : Dihedral angle of 120° between cyclopentyl and azetidine planes, minimizing steric clash .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

- Analog Synthesis : Vary substituents on the triazole (e.g., halogenated phenoxymethyl groups) or azetidine (e.g., methyl vs. phenyl) .

- Biological Assays : Test enzyme inhibition (IC) against kinases or GPCRs linked to the triazole’s electron-deficient N-atom .

- Computational Docking : Use AutoDock Vina to model interactions with target proteins (e.g., hydrogen bonding with azetidine’s carbonyl) .

Advanced: How to address low solubility in aqueous media during biological testing?

- Co-solvent Systems : Use DMSO/PEG-400 mixtures (<5% v/v) to maintain compound integrity .

- Prodrug Design : Introduce phosphate esters at the ethanone group for enhanced hydrophilicity .

- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (100–200 nm) for controlled release .

Advanced: What are the implications of stereochemical outcomes in azetidine functionalization?

- Chiral Centers : Racemic azetidine precursors may lead to diastereomers; resolve via chiral HPLC (Chiralpak AD-H column) .

- Biological Impact : Enantiomers may show divergent binding affinities (e.g., ΔΔG = 2.1 kcal/mol for kinase inhibition) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.